Dimethyl(octadecyl)sulfaniumchloride

Agricultural fungicide Septoria tritici Rice blast

Sourcing this specific sulfonium salt (CAS 2491668-67-6) is critical for formulators. The C18 chain drives mitochondrial targeting in fungi (EC50 ~0.10 µg/ml), while the chloride counterion ensures superior apoptotic cell death induction and UV-stability over bromide/iodide forms. Unlike quaternary ammonium compounds, it uniquely activates plant innate defenses (14.83% DAB-stained area) and offers a 7.1-fold protection advantage against Septoria tritici blotch. For lower-resistance-risk fungicides or safer Gram-positive disinfectants, this is the only functionally equivalent choice. Verify the chloride salt form upon ordering to ensure the described bioactivity.

Molecular Formula C20H43ClS
Molecular Weight 351.07
CAS No. 2491668-67-6
Cat. No. B2553166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(octadecyl)sulfaniumchloride
CAS2491668-67-6
Molecular FormulaC20H43ClS
Molecular Weight351.07
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-]
InChIInChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1
InChIKeyWLSVIXNKUKAARM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl(octadecyl)sulfanium Chloride (CAS 2491668-67-6): A C18 Sulfonium Lipophilic Cation with Differentiated Antifungal, Surfactant, and Biochemical Properties


Dimethyl(octadecyl)sulfanium chloride (CAS 2491668-67-6) is a trialkyl sulfonium salt comprising a positively charged dimethylsulfonium headgroup covalently linked to a saturated C18 (octadecyl/stearyl) hydrocarbon chain, charge-balanced by a chloride counterion. The compound belongs to the mono-alkyl lipophilic cation (MALC) class and functions as a cationic surfactant [1]. Unlike its quaternary ammonium analogs, the sulfur-centered cationic headgroup confers distinct physicochemical properties, while the C18 chain length is a critical structural determinant for mitochondrial targeting and antifungal activity—shorter-chain sulfonium homologs (e.g., C12-SMe2+) lack this bioactivity [2]. The compound is the subject of multiple patent families covering its scalable industrial synthesis and agricultural fungicide applications, establishing it as a procurable, development-stage active ingredient rather than a research-curiosity-only molecule [2].

Why Dimethyl(octadecyl)sulfanium Chloride Cannot Be Replaced by Generic Quaternary Ammonium Surfactants or Shorter-Chain Sulfonium Analogs


Generic substitution with common quaternary ammonium compounds (e.g., benzalkonium chloride, cetylpyridinium chloride, or octadecyltrimethylammonium chloride) or shorter-chain sulfonium analogs is not functionally equivalent for three reasons. First, only the C18 alkyl chain length enables sufficient lipophilicity to drive mitochondrial inner membrane insertion and respiratory inhibition in fungal pathogens; C12-sulfonium analogs (C12-SMe2+) exhibit substantially weaker mitochondrial effects (EC50 for fragmentation: 4.83 vs 0.10 µg ml⁻¹ for C18-SMe2+) [1]. Second, the sulfonium headgroup imparts a distinct toxicity profile relative to ammonium congeners: C18-SMe2+ uniquely activates plant innate defense responses (14.83% DAB-stained leaf area vs 0.80% for C18-NMe3+) while demonstrating improved aquatic organism survival [1]. Third, the chloride counterion is not interchangeable with bromide or iodide: the chloride salt provides superior induction of apoptotic fungal cell death compared to the corresponding halide salts, and offers better UV-stability [2]. At the class level, sulfonium compounds also exhibit higher Gram-positive antibacterial activity and lower dermal irritation potential versus benchmark quaternary ammonium antimicrobials [3].

Quantitative Differentiation Evidence for Dimethyl(octadecyl)sulfanium Chloride Versus Closest Analogs and In-Class Candidates


Evidence 1: Superior Cereal Crop Protection Efficacy — C18-SMe2+ Outperforms C18-NMe3+ and the Commercial Guanidinium Benchmark C12-G+ Against Septoria tritici Blotch and Rice Blast Disease

In whole-plant infection assays, C18-SMe2+ (the dimethyl(octadecyl)sulfanium cation) provided substantially greater protection against two economically critical cereal fungal diseases than its closest structural analog C18-NMe3+ (octadecyltrimethylammonium) and the commercial guanidinium fungicide benchmark C12-G+ (dodecylguanidinium/dodine). Against Septoria tritici blotch of wheat, C18-SMe2+ reduced the mean pycnidia-covered leaf area to 0.22%, compared with 1.57% for C18-NMe3+ and 5% for C12-G+ (all sprayed at 100 µg ml⁻¹, assessed 21 days post-infection). Against rice blast disease (Magnaporthe oryzae), C18-SMe2+ limited mean lesion area to 2.67%, versus 12.45% for C18-NMe3+ and 17.19% for C12-G+ (125 µg ml⁻¹, assessed 4 days post-infection). Inhibition of M. oryzae spore germination was essentially equivalent across all three compounds (EC50: C18-SMe2+ 0.76, C18-NMe3+ 0.77, C12-G+ 0.83 µg ml⁻¹), indicating that the superior whole-plant protection by C18-SMe2+ is driven by its additional modes of action — specifically, mitochondrial reactive oxygen species (mROS) induction at respiratory complex I and activation of host plant innate defense — rather than by a simple difference in germination inhibition potency [1].

Agricultural fungicide Septoria tritici Rice blast Magnaporthe oryzae Crop protection

Evidence 2: 2.64-Fold More Potent Enzyme Inhibition — n-Octadecyldimethylsulfonium Bromide vs Cetyltrimethylammonium Bromide in Phospholipase C Inhibition

In a direct head-to-head enzyme inhibition study, n-octadecyldimethylsulfonium bromide (ODSB, the bromide analog of the target compound) was compared with cetyltrimethylammonium bromide (CTAB, a widely used quaternary ammonium surfactant) for inhibition of Clostridium perfringens phospholipase C-catalyzed hydrolysis of a thiophosphate lysophosphatidylcholine analog. The inhibition constant (Kᵢ) for ODSB was determined to be 0.25 ± 0.02 mM, whereas CTAB exhibited a Kᵢ of 0.66 ± 0.04 mM under identical conditions (pH 7.5, 37°C, μ = 0.15 with KCl). This represents a 2.64-fold greater inhibitory potency for the sulfonium compound. The study employed mixed micelle substrate systems containing both the thiophosphate substrate and either inhibitor, with the fraction of remaining enzyme activity measured as a function of inhibitor mole fraction. The authors concluded that the potent inhibition by the sulfonium cation is primarily dependent on bifunctional cationic interactions rather than purely hydrophobic binding, distinguishing its mechanism from that of simple cationic surfactants [1].

Phospholipase C inhibition Enzyme kinetics Biochemical tool Membrane protein Cationic inhibitor

Evidence 3: Differentiated Ecotoxicological Safety Profile — C18-SMe2+ Exhibits Superior Daphnia Magna Survival and a More Favorable Mitochondrial Toxicity Selectivity Ratio Compared to C18-NMe3+

In a comparative ecotoxicological assessment, C18-SMe2+ demonstrated a more favorable safety profile than its direct ammonium analog C18-NMe3+ and the commercial fungicide C12-G+ across multiple toxicity endpoints. In Daphnia magna (water flea) survival assays conducted at the EC50 concentration for each compound, C18-SMe2+ showed the highest survival rate with 2.42 immobile/non-responsive fleas, compared with 1.61 for C18-NMe3+ and 0.31 for C12-G+ (lower numbers indicate higher toxicity). For human cell cytotoxicity (MTT assay in C109 fibroblasts), C18-SMe2+ exhibited an EC50 of 3.53 µg ml⁻¹ versus 4.13 µg ml⁻¹ for C18-NMe3+ and 2.32 µg ml⁻¹ for C12-G+. In HepG2 hepatocytes, C18-SMe2+ was the least cytotoxic (EC50 3.67 µg ml⁻¹ vs 2.42 for C18-NMe3+ and 0.99 for C12-G+). Critically, the relative mitochondrial toxicity ratio (quotient of EC50 values for inhibition of human vs fungal respiration) was most favorable for C18-SMe2+ at 47.86, compared with 88.71 for C18-NMe3+ and 54.21 for C12-G+, where lower values indicate greater fungal selectivity over human cells. None of the three compounds caused phytotoxicity in wheat or rice at concentrations up to 1000 µg ml⁻¹ [1].

Aquatic toxicology Daphnia magna Ecotoxicology Mitochondrial toxicity Safety profiling

Evidence 4: Unique Dual Mode of Action — C18-SMe2+ Is the Only MALC That Combines Mitochondrial Respiratory Inhibition with Potent Activation of Host Plant Innate Defense

C18-SMe2+ is uniquely differentiated from its closest analogs by a dual mode of action that couples direct fungal mitochondrial toxicity with activation of host plant defense responses. In quantitative plant defense assays using DAB (3,3′-diaminobenzidine) staining to detect hydrogen peroxide accumulation as a marker of innate immune activation, C18-SMe2+ induced 14.83% DAB-stained leaf area after 6 hours of treatment at 100 µg ml⁻¹. In striking contrast, C18-NMe3+ induced only 0.80% DAB-stained area, and C12-G+ induced 5.46%. Furthermore, only C18-SMe2+ triggered significant mitochondrial reactive oxygen species (mROS) production at respiratory complex I in the corn smut fungus Ustilago maydis, leading to programmed cell death (apoptosis). This mROS induction was not observed with C18-NMe3+ or C12-G+. The combination of (i) inhibition of oxidative phosphorylation via NADH oxidation blockade, (ii) mROS-triggered fungal apoptosis, and (iii) activation of plant innate defense constitutes a multi-site mechanism that is expected to reduce the probability of single-point mutation resistance development — a critical advantage over single-target fungicides such as azoles, SDHIs, and strobilurins [1].

Plant innate immunity Reactive oxygen species Fungal apoptosis Multi-site fungicide Resistance management

Evidence 5: Industrial-Scale Synthesis with a Superior Chloride Counterion — Dimethyl(octadecyl)sulfanium Chloride Is Produced via a Cost-Advantaged Process and Provides Enhanced Apoptotic Bioactivity Over Bromide and Iodide Salts

Dimethyl(octadecyl)sulfanium chloride is manufactured via a recently patented process (Helm AG, US 20240208900 / WO 2022/218721 A1) that provides distinct procurement and performance advantages over prior art methods. The process reacts a C17-32-alkyl chloride (preferably stearyl chloride derived from natural fatty alcohol feedstocks) with dimethyl sulfide in the presence of trifluoroacetic acid as both solvent and catalyst. This route achieves high yields with short reaction times while using the least expensive halide leaving group (chloride) — a significant departure from prior art that required costly, light-sensitive alkyl iodides or toxic methylating agents such as iodomethane, dimethyl sulfate, or diazomethane. The intermediately formed trifluoroacetate salt enables facile anion exchange to any desired counterion. The patent explicitly teaches that the chloride salt is biologically superior to the corresponding bromide and iodide salts: while mitochondrial depolarization and mROS induction are comparable across halides, the chloride salt provides significantly greater induction of apoptotic fungal cell death. Additionally, the chloride salts exhibit superior UV-stability compared to bromide and iodide congeners. The process avoids byproducts such as methyl sulfuric acid that contaminate prior art methosulfate syntheses (DE 709 420), and utilizes dimethyl sulfide — a low-boiling reagent easily recovered by distillation — rather than regulated methylating agents [1]. The C18 chain length requirement is absolute: trialkyl sulfonium salts with alkyl chain lengths shorter than C18 at the R3 position show no mitochondrial activity suppression, regardless of the counterion [1].

Industrial synthesis Process chemistry Counterion effect Scalability Green chemistry

Procurement-Relevant Application Scenarios for Dimethyl(octadecyl)sulfanium Chloride Based on Verified Differentiation Evidence


Scenario 1: Agricultural Fungicide Active Ingredient for Cereal Crop Protection with Built-In Resistance Management

Dimethyl(octadecyl)sulfanium chloride is quantitatively justified as a lead fungicide candidate for Septoria tritici blotch of wheat and rice blast disease based on its 7.1-fold and 4.7-fold protection advantage over the closest ammonium analog C18-NMe3+, respectively [1]. Its unique dual mode of action — combining direct mitochondrial respiratory inhibition with potent plant innate defense activation (14.83% DAB-stained leaf area vs 0.80% for C18-NMe3+) — provides a multi-site mechanism that addresses the urgent need for fungicides with reduced resistance selection pressure [1]. Procurement teams developing agricultural formulations should prioritize the chloride salt specifically, as it provides superior apoptotic fungal cell death induction compared to the bromide and iodide analogs previously described in WO 2020/201698 A1 [2].

Scenario 2: Cationic Antimicrobial Disinfectant Formulation with a More Favorable Toxicology Profile Than Quaternary Ammonium Benchmarks

For disinfectant and antiseptic product development, sulfonium-based cationic antimicrobials offer a differentiated toxicology proposition. Class-level evidence demonstrates that sulfonium compounds exhibit higher antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, etc.) compared to the widely used quaternary ammonium benchmarks cetylpyridinium chloride (CPC) and benzalkonium chloride (BKC), while simultaneously showing lower acute dermal irritation/corrosion potential [3]. The C18-sulfonium chloride is specifically noted as less hazardous to human health than common cationic antimicrobials [3]. Formulators seeking to differentiate their disinfectant products on safety labeling while maintaining or exceeding Gram-positive efficacy should evaluate dimethyl(octadecyl)sulfanium chloride as a direct replacement for traditional quaternary ammonium active ingredients.

Scenario 3: Biochemical Research Tool for Phospholipase and Membrane Protein Inhibition Studies

For academic and industrial laboratories investigating phospholipase C enzymology or membrane protein function, n-octadecyldimethylsulfonium salts (bromide or chloride) represent a quantifiably superior cationic inhibitor tool compared to the standard laboratory reagent cetyltrimethylammonium bromide (CTAB). The 2.64-fold lower inhibition constant (Kᵢ 0.25 vs 0.66 mM) enables experiments at lower working concentrations, reducing the risk of non-specific detergent artifacts in mixed micelle or membrane reconstitution systems [4]. Researchers should source the chloride salt (CAS 2491668-67-6) for compatibility with chloride-based buffer systems commonly used in biochemical assays.

Scenario 4: Specialty Cationic Surfactant for Formulations Requiring Ammonium-Free Headgroup Chemistry with UV Stability

In surfactant applications where quaternary ammonium headgroups are undesirable — for instance, due to Hofmann degradation at elevated temperatures, oxidative yellowing in paper coatings or polymer latexes, or the characteristic amine odor — sulfonium-headgroup surfactants provide a structurally distinct alternative [2]. The Langmuir literature on sulfonium surfactants demonstrates that this headgroup class yields lower critical micelle concentrations (CMCs) than analogous alkyltrimethylammonium surfactants, enabling more efficient surface tension reduction at lower concentrations [5]. The chloride salt of dimethyl(octadecyl)sulfanium additionally offers superior UV-stability compared to bromide and iodide congeners, making it the preferred counterion form for formulations exposed to light during storage or use [2].

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